![molecular formula C16H15BrN4O2 B5110061 2-(6-bromo-2-oxo-4-phenyl-1,4-dihydro-3(2H)-quinazolinyl)acetohydrazide](/img/structure/B5110061.png)
2-(6-bromo-2-oxo-4-phenyl-1,4-dihydro-3(2H)-quinazolinyl)acetohydrazide
货号 B5110061
分子量: 375.22 g/mol
InChI 键: VSOAUHZDUJKYCM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-bromo-2-oxo-4-phenyl-1,4-dihydro-3(2H)-quinazolinyl)acetohydrazide, also known as BPHA, is a compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
科学研究应用
- SMR000116721 exhibits potential as an anticancer agent. Research studies have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistically, it interferes with cell cycle progression, induces apoptosis, and inhibits angiogenesis .
- Inflammation plays a crucial role in various diseases. SMR000116721 has demonstrated anti-inflammatory properties by modulating pro-inflammatory cytokines and inhibiting inflammatory pathways. Researchers are investigating its potential for treating conditions like rheumatoid arthritis and inflammatory bowel disease .
- Neurodegenerative disorders, such as Alzheimer’s and Parkinson’s disease, are characterized by neuronal damage. SMR000116721 shows promise as a neuroprotective compound. It enhances antioxidant defenses, reduces oxidative stress, and promotes neuronal survival .
- SMR000116721 exhibits antimicrobial effects against bacteria, fungi, and parasites. Researchers have studied its activity against drug-resistant strains, making it a potential candidate for novel antimicrobial therapies .
- Cardiovascular diseases remain a global health concern. SMR000116721 has been investigated for its cardioprotective effects. It improves endothelial function, reduces oxidative stress, and may prevent atherosclerosis .
- Preliminary studies suggest that SMR000116721 may regulate glucose metabolism and lipid profiles. Researchers are exploring its potential in managing diabetes and obesity-related complications .
- SMR000116721 serves as a valuable scaffold for designing novel compounds. Medicinal chemists use it as a starting point for developing targeted therapies by modifying its structure .
- Understanding SMR000116721’s pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicity profile is essential for clinical development. Researchers evaluate its safety and efficacy in preclinical models .
Anticancer Properties
Anti-Inflammatory Activity
Neuroprotective Effects
Antimicrobial Activity
Cardiovascular Applications
Metabolic Disorders
Chemical Biology and Drug Design
Pharmacokinetics and Toxicology
Google Scholar. (Link: Google Scholar)
属性
IUPAC Name |
2-(6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3-yl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O2/c17-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)21(16(23)19-13)9-14(22)20-18/h1-8,15H,9,18H2,(H,19,23)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOAUHZDUJKYCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Br)NC(=O)N2CC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromo-2-oxo-4-phenyl-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid hydrazide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别